molecular formula C10H14N2O2 B8646335 4-Ethoxy-6,N-dimethylnicotinamide

4-Ethoxy-6,N-dimethylnicotinamide

Cat. No. B8646335
M. Wt: 194.23 g/mol
InChI Key: AZMWPAKXWWTJMH-UHFFFAOYSA-N
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Patent
US07863269B2

Procedure details

4-Chloro-6,N-dimethylnicotinamide (2.4 g) was dissolved with stirring in abs. ethanol (40 ml) and treated with sodium ethoxide (1.8 g). After stirring at RT for 4 h, the mixture was allowed to stand overnight. After addition of water, it was extracted 3 times with DCM. The combined organic phases were dried over sodium sulfate, filtered and concentrated. 2.2 g of the desired compound were obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([NH:10][CH3:11])=[O:9])=[CH:6][N:5]=[C:4]([CH3:12])[CH:3]=1.[CH2:13]([OH:15])[CH3:14].[O-]CC.[Na+]>O>[CH2:13]([O:15][C:2]1[C:7]([C:8]([NH:10][CH3:11])=[O:9])=[CH:6][N:5]=[C:4]([CH3:12])[CH:3]=1)[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)NC)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.8 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in abs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at RT for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
was extracted 3 times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC1=CC(=NC=C1C(=O)NC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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